Centchroman hydrochloride is classified as a selective estrogen receptor modulator. It is primarily used as an oral contraceptive and has been studied for its potential therapeutic effects in various disorders. The compound was developed at the Central Drug Research Institute (CDRI) in India and is marketed in several countries as a once-a-week contraceptive agent . Its International Nonproprietary Name (INN) is Ormeloxifene, reflecting its origin and chemical structure.
The synthesis of Centchroman hydrochloride involves several steps, primarily starting from phenyl acetic acid. The process includes the following key stages:
The molecular formula of Centchroman hydrochloride is CHClNO. Its structure features a chroman backbone with various substituents that contribute to its biological activity. Key structural characteristics include:
Spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance have been employed to confirm the structural integrity of Centchroman hydrochloride .
Centchroman hydrochloride participates in various chemical reactions relevant to its synthesis and biological activity:
These reactions highlight the compound's synthetic versatility and its potential for further derivatization.
Centchroman hydrochloride functions primarily through its action on estrogen receptors. It exhibits selective agonistic or antagonistic effects depending on the target tissue:
The compound's pharmacokinetics indicate that it has a half-life conducive to weekly dosing regimens.
Centchroman hydrochloride possesses distinct physical and chemical properties:
Analytical data such as infrared spectra reveal characteristic absorption bands corresponding to functional groups present in the molecule .
Centchroman hydrochloride has several significant applications:
The discovery and development of centchroman hydrochloride originated from a targeted research initiative at India's Central Drug Research Institute (CDRI) in Lucknow during the 1960s. This program responded to the Indian government's urgent need for an effective, indigenous family planning solution that would circumvent the limitations of existing hormonal contraceptives. Under the leadership of Dr. Nitya Anand, the research team systematically explored compounds derived from benzofuran and ethamoxytriphetol (MER-25), culminating in the identification of centchroman (ormeloxifene) in 1971 [8].
The compound underwent extensive preclinical evaluation across multiple animal models including rats, beagle dogs, rhesus monkeys, and rabbits. These investigations confirmed its contraceptive efficacy through a unique mechanism causing asynchrony between uterine receptivity and blastocyst development while establishing a favorable safety profile with no significant toxicological concerns [8]. The clinical development program progressed through rigorous phases:
After nearly two decades of development, the Drug Controller General of India approved centchroman in 1990. Market introduction followed in 1991 under the trade name Saheli by Hindustan Latex Ltd (now HLL Lifecare Limited). In 2016, the Indian government incorporated this contraceptive into its National Family Planning Programme, distributing it free of cost under the brand name Chhaya through primary healthcare centers and community health workers (ASHA NGOs) [1] [8]. Recent collaborative efforts between CSIR-CDRI and Cipla Ltd. aim to develop next-generation formulations with enhanced efficacy and reduced dosing requirements [8].
Centchroman hydrochloride possesses a systematic chemical nomenclature reflecting its complex stereospecific structure and functional groups. According to IUPAC conventions, the compound is designated as (3S,4S)-1-[2-[4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-chromen-4-yl)phenoxy]ethyl]pyrrolidine hydrochloride, highlighting its chiral centers at positions 3 and 4 of the chroman ring system [9]. The molecule's structural complexity arises from the chroman core featuring a benzopyran moiety with 7-methoxy substitution, 2,2-dimethyl restriction of conformational flexibility, and 3-phenyl aromatic extension. The 4-position connects via ether linkage to a phenoxyethylpyrrolidine side chain, which is protonated as the hydrochloride salt to enhance solubility and stability [1] [9].
Table 1: Nomenclature and Chemical Identifiers for Centchroman Hydrochloride
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | (3S,4S)-1-[2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-chromen-4-yl)phenoxy]ethyl]pyrrolidine hydrochloride |
CAS Registry Number | 51023-56-4 (hydrochloride)31477-60-8 (free base) |
Other Chemical Identifiers | PubChem CID: 3039688ChemSpider: 2309635UNII: 95J05F60J2KEGG: D07438 |
Molecular Formula | C₃₀H₃₅NO₃·HCl |
Molecular Weight | 494.071 g/mol |
Tradenames | Centron, Novex-DS, Saheli, Sevista, Chhaya |
The compound is classified pharmacotherapeutically as a selective estrogen receptor modulator (SERM) with mixed agonist-antagonist activity depending on the target tissue. Chemically, it belongs to the benzopyran class of compounds, specifically a 3,4-dihydro-2H-chromene derivative with 2,2-dimethyl substitution that confers conformational rigidity. The trans configuration at the 3,4-position of the chroman ring is essential for optimal binding to estrogen receptors and subsequent biological activity [1] [9]. The hydrochloride salt form improves the compound's physicochemical properties, including enhanced solubility in polar organic solvents (1:10 in chloroform, 1:20 in acetone, 1:60 in 95% ethanol) while remaining practically insoluble in water and aqueous acids/bases [9].
The regulatory approval and intellectual property protection of centchroman hydrochloride demonstrate significant geographical heterogeneity. To date, India remains the primary jurisdiction where this contraceptive has received full regulatory authorization. The Drug Controller General of India (DCGI) initially approved the compound in 1990, with subsequent market introduction in 1991. Since 2018, the Indian government has distributed it free of cost under the brand name Chhaya as part of its national family planning initiatives [1] [8]. Notably, centchroman hydrochloride has not received approval from major Western regulatory agencies, including the United States Food and Drug Administration (FDA) or the European Medicines Agency (EMA), limiting its global accessibility [1].
The patent landscape reveals strategic intellectual property protection primarily concentrated in India. Key patents covering centchroman hydrochloride include:
Table 2: Global Regulatory Status and Patent Landscape of Centchroman Hydrochloride
Region | Regulatory Status | Patent Holders | Key Patent Expirations |
---|---|---|---|
India | Approved (1990) Marketed as Saheli (1991), Chhaya (2016) | Hindustan Latex Ltd, Torrent Pharmaceuticals, CSIR-CDRI | Process patents expired; formulation patents active until 2027-2030 |
United States | Not FDA-approved | No commercial patent holders | N/A |
European Union | Not EMA-approved | No commercial patent holders | N/A |
Global Patent Coverage | Limited to India and neighboring countries | Original process patents expired; enantiomer patents active until 2025-2028 | Enantiomer protection expiring 2025-2028 |
The compound exists within the broader context of a significant pharmaceutical patent cliff, with an estimated $236 billion in global drug revenues at risk due to patent expirations between 2025 and 2030 [7]. While centchroman itself is not a major revenue driver in global markets, its patent status exemplifies the challenges faced by drugs with limited geographical commercialization. The impending expiration of enantiomer-specific patents (covering levormeloxifene hydrochloride) around 2025-2028 may create opportunities for expanded generic production and potential biosimilar development, particularly given the compound's demonstrated efficacy in oncological applications [5] [7].
The intellectual property landscape is further complicated by emerging nanoformulation technologies. Recent advances include poly(lactic-co-glycolic acid) (PLGA) nanoparticles and pluronic polymer-based delivery systems designed to enhance tumor-specific accumulation and therapeutic activity in pancreatic cancer models. These innovations are protected under newer patent families that may extend commercial exclusivity in specific therapeutic applications beyond the original contraceptive indications [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0